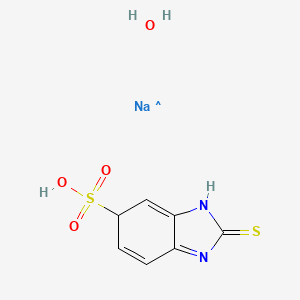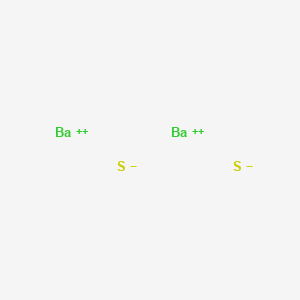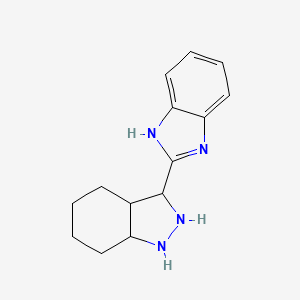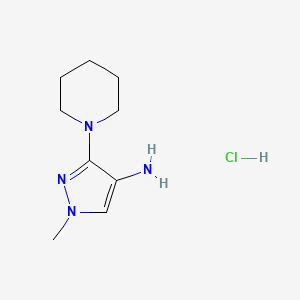
(S)-(-)-3,3-Dibromo-5,5,6,6,7,7,8,8-octahydro-1,1-bi-2,2-naphthalenediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-(-)-3,3-Dibromo-5,5,6,6,7,7,8,8-octahydro-1,1-bi-2,2-naphthalenediol is a chiral compound characterized by the presence of two bromine atoms and two hydroxyl groups attached to a bicyclic naphthalene structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-3,3-Dibromo-5,5,6,6,7,7,8,8-octahydro-1,1-bi-2,2-naphthalenediol typically involves the bromination of a suitable precursor, followed by the introduction of hydroxyl groups. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions to ensure selective bromination. The hydroxyl groups are introduced through subsequent reactions, such as hydrolysis or oxidation, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(S)-(-)-3,3-Dibromo-5,5,6,6,7,7,8,8-octahydro-1,1-bi-2,2-naphthalenediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atoms can be reduced to form hydrogenated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, hydrogenated derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(S)-(-)-3,3-Dibromo-5,5,6,6,7,7,8,8-octahydro-1,1-bi-2,2-naphthalenediol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (S)-(-)-3,3-Dibromo-5,5,6,6,7,7,8,8-octahydro-1,1-bi-2,2-naphthalenediol involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects through the modulation of enzyme activity, disruption of cellular processes, or interaction with specific receptors.
相似化合物的比较
Similar Compounds
®-(+)-3,3-Dibromo-5,5,6,6,7,7,8,8-octahydro-1,1-bi-2,2-naphthalenediol: The enantiomer of the compound with similar structural features but different optical activity.
3,3-Dibromo-5,5,6,6,7,7,8,8-octahydro-1,1-bi-2,2-naphthalenediol: The racemic mixture containing both enantiomers.
3,3-Dichloro-5,5,6,6,7,7,8,8-octahydro-1,1-bi-2,2-naphthalenediol: A similar compound with chlorine atoms instead of bromine.
Uniqueness
(S)-(-)-3,3-Dibromo-5,5,6,6,7,7,8,8-octahydro-1,1-bi-2,2-naphthalenediol is unique due to its specific chiral configuration and the presence of bromine atoms, which impart distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C20H20Br2O2S |
|---|---|
分子量 |
484.2 g/mol |
InChI |
InChI=1S/C20H20Br2O2.S/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24;/h9-10,23-24H,1-8H2; |
InChI 键 |
ITEQSFFMJAVCDI-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C(=C(C=C2C1)Br)O)C3=C4CCCCC4=CC(=C3O)Br.[S] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12350757.png)
![(5Z)-2-imino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazolidin-4-one;methanesulfonic acid](/img/structure/B12350764.png)
![5-[4-(2-methoxyethoxy)phenyl]-7-phenyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12350765.png)
![2-[4-(2,3,6,7-Tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-aceticacid](/img/structure/B12350772.png)
![4-[[(1-Ethylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride](/img/structure/B12350775.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine](/img/structure/B12350777.png)
![3-ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12350787.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-4-imino-5-methyl-1,3-diazinan-2-one](/img/structure/B12350793.png)

![7,8,9-Trihydroxy-3,5-dioxo-1,2,5a,6,7,8,9,9a-octahydrocyclopenta[c]isochromene-1-carboxylic acid](/img/structure/B12350805.png)



